4-(Pyrrolidin-1-ylsulfonyl)morpholine
Description
4-(Pyrrolidin-1-ylsulfonyl)morpholine is a heterocyclic compound featuring a morpholine core substituted with a pyrrolidine sulfonyl group. The sulfonyl moiety confers distinct electronic and steric properties, influencing solubility, lipophilicity, and reactivity.
Properties
Molecular Formula |
C8H16N2O3S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylsulfonylmorpholine |
InChI |
InChI=1S/C8H16N2O3S/c11-14(12,9-3-1-2-4-9)10-5-7-13-8-6-10/h1-8H2 |
InChI Key |
COUZQVLSGQUWSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-ylsulfonyl)morpholine typically involves the reaction of morpholine with a sulfonyl chloride derivative of pyrrolidine. One common method is the reaction of morpholine with 1-(chlorosulfonyl)pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-ylsulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Pyrrolidin-1-ylsulfonyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the development of new materials with unique properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-ylsulfonyl)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to therapeutic effects in disease conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The sulfonyl group in 4-(Pyrrolidin-1-ylsulfonyl)morpholine differentiates it from other morpholine derivatives:
- Electron-withdrawing effects : The sulfonyl group increases polarity compared to alkyl or aryl ether substituents (e.g., 4-(2-(naphthalen-1-yloxy)ethyl)morpholine, cLog P = 4.2). This likely reduces lipophilicity (cLog P), enhancing aqueous solubility .
- Reactivity : Sulfonyl groups participate in hydrogen bonding and stabilize transition states, contrasting with thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine), where sulfur atoms may engage in redox interactions .
Data Table: Key Comparisons
*Estimated cLog P for this compound based on sulfonyl group contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
